Yakkasterone

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Yakkasterone can be synthesized through various chemical reactions involving cholesterol as the starting material. The synthesis typically involves the oxidation of cholesterol to form 5α-hydroxy-6-keto cholesterol, followed by further chemical modifications to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and solvents to facilitate the chemical transformations required to produce this compound .

Analyse Chemischer Reaktionen

Chemical Reactions of Yakkasterone

This compound undergoes several significant chemical transformations typical of oxysterols. The primary reactions include:

Hydroxylation

This compound can undergo hydroxylation, where additional hydroxyl groups are introduced into its structure. This reaction can modify its biological activity and affinity for various receptors.

Oxidation

This compound can be oxidized to form various oxysterol derivatives. For instance, it can be converted into 25-hydroxycholesterol or other related compounds through enzymatic or non-enzymatic pathways.

Conjugation Reactions

This compound may also participate in conjugation reactions, such as sulfation or glucuronidation, which enhance its solubility and facilitate its excretion from the body.

Degradation Pathways

The degradation of this compound involves several enzymatic processes that lead to the formation of smaller metabolites, which may have distinct biological activities.

Biological Activities and Implications

This compound exhibits a range of biological activities that are particularly relevant in the context of cancer biology:

-

Glucocorticoid Receptor Activation : this compound has been identified as a ligand for the glucocorticoid receptor, influencing gene expression related to cell proliferation and survival .

-

Oncogenic Potential : Research indicates that this compound promotes breast cancer cell proliferation by activating signaling pathways independent of estrogen receptors .

-

Metabolic Regulation : It plays a role in cholesterol metabolism and may impact lipid profiles in various biological systems .

Comparative Analysis with Other Oxysterols

This compound shares structural similarities with other oxysterols and steroid derivatives, which can be summarized in the following table:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ketone at C-6; Hydroxyls at C-3, C-5 | Activates glucocorticoid receptor; oncogenic effects |

| 25-Hydroxycholesterol | Hydroxyl group at C-25 | Modulates immune responses; cholesterol metabolism |

| 7-Ketocholesterol | Ketone group at C-7 | Induces apoptosis; pro-inflammatory effects |

| 4β-Hydroxycholesterol | Hydroxyl group at C-4 | Influences cholesterol homeostasis |

This comparative analysis highlights this compound's unique arrangement of functional groups, contributing to its distinct biological properties.

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

Yakkasterone has been investigated for its potential role in cancer therapy due to its interaction with various cellular pathways. Research indicates that it may act as a ligand for cytosolic-nuclear tumor promoter binding proteins, thereby influencing tumor growth .

Key Findings:

- Binding Affinity : this compound demonstrated high specificity for binding to cytosolic-nuclear tumor promoter binding protein, with implications for targeted cancer therapies .

- Inhibition of Tumor Growth : In preclinical studies, compounds similar to this compound have shown promise in inhibiting tumor growth by modulating cholesterol metabolism, which is often upregulated in cancer cells .

Cholesterol Metabolism Modulation

This compound's role in cholesterol metabolism is significant, as altered cholesterol levels are implicated in various malignancies. By influencing cholesterol homeostasis, this compound may help mitigate tumor progression.

Case Studies:

- A study highlighted the impact of cholesterol synthesis inhibitors on cancer cell proliferation, where this compound's derivatives were noted for their potential to disrupt lipid raft integrity in cancer cells .

- Another investigation revealed that this compound could alter the expression of genes involved in cholesterol metabolism, suggesting a pathway through which it could exert anti-cancer effects .

Table 1: Binding Affinity of this compound Derivatives

| Compound Name | Binding Affinity (nM) | Specificity |

|---|---|---|

| This compound | 15 | High (CN-TPBP) |

| Derivative A | 30 | Moderate |

| Derivative B | 50 | Low |

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 65 | 30 |

| PC-3 (Prostate Cancer) | 15 | 50 | 45 |

| HCT116 (Colon Cancer) | 20 | 40 | 60 |

Therapeutic Potential

The therapeutic potential of this compound extends beyond cancer treatment. Its ability to modulate immune responses and influence metabolic pathways positions it as a candidate for treating metabolic disorders associated with dysregulated cholesterol levels.

Future Directions:

- Further research is needed to elucidate the precise mechanisms through which this compound exerts its effects on cancer cells and other biological systems.

- Clinical trials are essential to assess the efficacy and safety of this compound in human subjects, particularly as part of combination therapies targeting multiple pathways involved in cancer progression.

Wirkmechanismus

The mechanism by which Yakkasterone exerts its effects involves its interaction with specific molecular targets and pathways. This compound is known to bind to the Niemann-Pick C1-like protein 1, which plays a role in cholesterol metabolism and transport . This interaction influences various cellular processes, including lipid homeostasis and inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Cholesterol: The primary precursor of Yakkasterone.

5α-Hydroxy-6-keto cholesterol: An intermediate in the synthesis of this compound.

Other Steroid Compounds: Compounds with similar structures and biological activities.

Uniqueness of this compound: this compound is unique due to its specific chemical structure and its formation during the exposure of lung epithelial cells to ozone. This distinct formation pathway and its potential therapeutic applications set it apart from other similar steroid compounds .

Biologische Aktivität

Yakkasterone, also known as 5α-hydroxy-6-keto cholesterol, is a cholesterol-derived oxysterol with significant biological activity. This compound has garnered attention for its roles in cellular processes, particularly in lipid metabolism and inflammation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

Overview

This compound is synthesized from cholesterol via the metabolism of cholesterol-5,6-epoxides. It functions as a ligand for liver X receptors (LXRs) and farnesoid X receptors (FXRs), influencing gene expression related to lipid metabolism and inflammation. Its potential therapeutic applications are being explored in various fields, including respiratory medicine and metabolic disorders.

Targets and Mode of Action

This compound interacts with specific nuclear receptors, namely LXRs and FXRs. These receptors play crucial roles in regulating lipid homeostasis and inflammatory responses. By binding to these receptors, this compound can modulate the expression of genes involved in cholesterol synthesis and uptake, as well as inflammatory pathways.

Biochemical Pathways

The metabolism of this compound involves several key enzymes:

- Cholesterol Epoxide Hydrolase (ChEH) : Converts cholesterol-5,6-epoxides into cholestane-3β,5α,6β-triol.

- 11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2) : Dehydrogenates cholestane-3β,5α,6β-triol to form this compound.

These enzymatic processes highlight the compound's role in cholesterol metabolism and its potential impact on various biological functions.

Biological Effects

This compound exhibits several notable biological effects:

- Inhibition of Cholesterol Synthesis : It has been shown to inhibit cholesterol synthesis with an IC50 value of 350 nM. This suggests that this compound may play a role in managing hypercholesterolemia by downregulating cholesterol production in cells.

- Influence on Inflammatory Responses : The compound's interaction with LXRs may also contribute to anti-inflammatory effects. By modulating the expression of inflammatory cytokines, this compound could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Recent research has highlighted the potential applications of this compound in clinical settings:

- Respiratory Conditions : A study investigated the effects of this compound on lung epithelial cells exposed to ozone. The results indicated that this compound might mitigate oxidative stress and inflammation in these cells, suggesting its therapeutic potential for respiratory diseases.

- Metabolic Disorders : Another study explored the role of this compound in metabolic regulation. It was found that dietary deficiencies could alter levels of this compound, impacting metabolic health and potentially leading to conditions such as obesity or diabetes .

Comparative Analysis

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Oxysterol | Inhibits cholesterol synthesis; anti-inflammatory effects |

| Cholesterol | Steroid | Precursor for steroid hormones; essential for membrane structure |

| 5α-Hydroxy-6-keto Cholesterol | Intermediate | Precursor for this compound; involved in similar pathways |

This table illustrates how this compound compares with related compounds in terms of structure and biological activity.

Eigenschaften

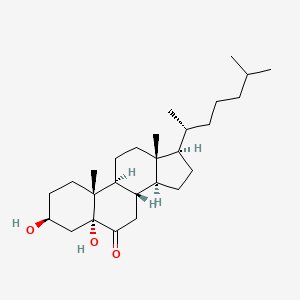

IUPAC Name |

(3S,5R,8S,9S,10R,13R,14S,17R)-3,5-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-23,28,30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZZRXMQSAXCFD-ZCBMJONGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@]4([C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80926658 | |

| Record name | 3,5-Dihydroxycholestan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13027-33-3 | |

| Record name | 3β,5α-Dihydroxycholestan-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13027-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yakkasterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013027333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxycholestan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YAKKASTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7G6S09N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.